![molecular formula C14H15F3N2O5 B2461845 N1-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-3-ヒドロキシプロピル)-N2-(2,2,2-トリフルオロエチル)オキサラミド CAS No. 1421483-69-3](/img/structure/B2461845.png)
N1-(3-(ベンゾ[d][1,3]ジオキソール-5-イル)-3-ヒドロキシプロピル)-N2-(2,2,2-トリフルオロエチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a useful research compound. Its molecular formula is C14H15F3N2O5 and its molecular weight is 348.278. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been studied for its anticancer activities. It demonstrates potent growth inhibition against several cancer cell lines, including:
Cell Line | IC50 (nM) |
---|---|
Prostate (LNCaP) | 328 |
Pancreatic (MIA PaCa-2) | 644 |
Acute Lymphoblastic Leukemia (CCRF-CEM) | 450 |
The compound's mechanism of action involves targeting specific signaling pathways associated with cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting metabolic pathways that are often dysregulated in cancerous tissues. This property could provide therapeutic benefits against metabolic disorders as well .
Case Studies
Several studies have documented the efficacy of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide:
- Study on Prostate Cancer Cells : Research indicated that treatment with the compound resulted in a significant reduction in cell viability in LNCaP cells compared to control groups. The study highlighted the potential for this compound as a lead candidate for prostate cancer therapies.
- In Vivo Studies : Further investigations into the pharmacokinetics and biodistribution showed promising results in animal models, suggesting that the compound can effectively reach tumor tissues while minimizing systemic toxicity .
作用機序
Target of Action
Compounds with similar structures have been found to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and inhibit their function . This interaction could lead to changes in cellular processes, such as cell proliferation and migration.
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1 . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibition of this pathway could lead to reduced angiogenesis, affecting the growth and spread of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines . Therefore, this compound might have similar effects.
生物活性
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C19H17F3N2O5
- Molecular Weight : 410.3 g/mol
- CAS Number : 1421530-57-5
The biological activity of this compound is primarily attributed to its structural components:
- Benzo[d][1,3]dioxole Moiety : Known for diverse biological activities including anti-inflammatory and anticancer properties.
- Oxalamide Functional Group : Enhances stability and bioactivity.
The compound targets cancer cells by inducing cell cycle arrest and apoptosis. It has shown significant effects on various cancer cell lines such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The mechanism involves modulation of microtubule dynamics, leading to inhibited cell growth and increased apoptosis rates.
Anticancer Activity
A study evaluating the compound's anticancer effects reported IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines. The compound effectively induced apoptosis and caused cell cycle arrest at the S phase.
Cell Line | IC50 (nM) | Mechanism |
---|---|---|
CCRF-CEM | 328 | Apoptosis induction |
MIA PaCa-2 | 644 | Cell cycle arrest at S phase |
Antimicrobial Activity
While specific antimicrobial data for this compound is limited, related compounds with similar structural motifs have demonstrated significant antibacterial and antifungal properties. Compounds containing benzo[d][1,3]dioxole have been shown to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Anticancer Study : A recent investigation into the effects of oxalamide derivatives on cancer cell lines found that compounds with benzo[d][1,3]dioxole structures exhibited potent growth inhibition against multiple cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Properties : Research on similar benzo[d][1,3]dioxole derivatives indicated significant antibacterial activity against C. albicans and S. aureus. These findings suggest that N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide could possess similar properties warranting further investigation .
特性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O5/c15-14(16,17)6-19-13(22)12(21)18-4-3-9(20)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9,20H,3-4,6-7H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXKBXDOCVFIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。